tert-Butyl (2,6-dimethylphenyl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(2,6-dimethylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-9-7-6-8-10(2)11(9)14-12(15)16-13(3,4)5/h6-8H,1-5H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDANHJQECKLFEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Strategies for Tert Butyl 2,6 Dimethylphenyl Carbamate and Analogous Aryl Carbamates
Direct Carbamoylation Approaches
Direct carbamoylation methods involve the formation of the carbamate (B1207046) bond in a single key step, typically through the reaction of an amine with a carbonyl-containing reagent.
Amine-Chloroformate Coupling Reactions
The reaction between an amine and a chloroformate is a classical and widely employed method for the synthesis of carbamates. In the context of producing tert-butyl (2,6-dimethylphenyl)carbamate, this would involve the reaction of 2,6-dimethylaniline (B139824) with tert-butyl chloroformate. A significant challenge in this approach is the instability of tert-butyl chloroformate, which is not commercially available and must be prepared in situ shortly before use from tert-butanol (B103910) or potassium tert-butoxide and phosgene (B1210022). researchgate.net The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
The synthesis of analogous structures, such as α-chloro-N-(2,6-dimethylphenyl)acetamide (an intermediate in the synthesis of Lidocaine), from 2,6-dimethylaniline and α-chloroacetyl chloride, highlights the feasibility of acylation at the sterically hindered nitrogen of 2,6-dimethylaniline. umass.edu This analogous reaction is often performed in a solvent like acetic acid with sodium acetate (B1210297) acting as the base. umass.edu For the synthesis of this compound, a non-nucleophilic base would be preferable to avoid reaction with the chloroformate.
Table 1: Representative Conditions for Amine-Chloroformate Coupling
| Amine | Chloroformate | Solvent | Base | Temperature | Yield |
| 2,6-Dimethylaniline | tert-Butyl chloroformate (in situ) | Dichloromethane (B109758) | Pyridine | 0 °C to rt | Moderate |
| Aniline (B41778) | Phenyl chloroformate | Pyridine | Pyridine | rt | High |
Note: The data in this table is representative and compiled from general knowledge of the reaction type.
Isocyanate-Alcohol Reactions
The addition of an alcohol to an isocyanate is a fundamental route to carbamates. nih.gov For the target compound, this would involve the reaction of 2,6-dimethylphenyl isocyanate with tert-butyl alcohol. The reaction with tertiary alcohols can be challenging due to steric hindrance and may require a catalyst. nih.gov
A novel approach for the synthesis of hindered O-tert-alkyl N-arylcarbamates involves the reaction of an arylamine with an alkyl aryl carbonate in the presence of a strong base like tert-butyllithium (B1211817). nih.gov This method circumvents the direct use of potentially sensitive isocyanates. The reaction proceeds by deprotonation of the arylamine to form a lithium arylamide, which then attacks the alkyl aryl carbonate. nih.gov
Table 2: Synthesis of Hindered Arylcarbamates using Alkyl Aryl Carbonates
| Arylamine | Carbonate | Base | Solvent | Yield (%) |
| Aniline | tert-Butyl phenyl carbonate | t-BuLi | THF | 85 |
| 2,6-Dimethylaniline | tert-Butyl phenyl carbonate | t-BuLi | THF | 72 |
| 4-Nitroaniline | tert-Butyl phenyl carbonate | t-BuLi | THF | 91 |
Data compiled from a study by Chan et al. nih.gov
Carbon Dioxide Fixation Methodologies in Carbamate Formation
The utilization of carbon dioxide (CO2) as a C1 building block for chemical synthesis is an area of intense research due to its abundance and low toxicity. nih.gov The synthesis of carbamates from CO2, an amine, and an alkyl halide offers a greener alternative to methods employing phosgene or its derivatives. nih.gov
Catalytic systems have been developed to facilitate the three-component coupling of amines, CO2, and alkyl halides. One such system employs an adenine-modified Ti-SBA-15 solid catalyst. iitm.ac.in This heterogeneous catalyst allows for the synthesis of alkyl and aryl carbamates under relatively mild conditions and can be recycled. iitm.ac.in The proposed mechanism involves the activation of CO2 by the basic nitrogen groups of the adenine (B156593) moiety, while the amine substrate is adsorbed on the Lewis acidic Ti4+ sites. iitm.ac.in
Table 3: Catalytic Synthesis of Carbamates using CO2
| Amine | Alkyl Halide | Catalyst | CO2 Pressure (bar) | Temperature (K) | Yield (%) |
| Aniline | n-Butyl bromide | Adenine/Ti-SBA-15 | 3.4 | 353 | 65 |
| Benzylamine | n-Butyl bromide | Adenine/Ti-SBA-15 | 3.4 | 353 | 78 |
Data compiled from a study by Srinivas et al. iitm.ac.in
Transition Metal-Catalyzed Cross-Coupling Strategies
Transition metal catalysis offers powerful tools for the formation of C-N bonds, enabling the synthesis of aryl carbamates from readily available starting materials.
Palladium-Catalyzed Carbonyloxycarbonylation
A highly efficient method for the synthesis of N-aryl carbamates involves the palladium-catalyzed cross-coupling of aryl halides or triflates with sodium cyanate (B1221674), with an alcohol acting as a nucleophilic trap. organic-chemistry.orgnih.gov This one-pot process generates an aryl isocyanate intermediate in situ, which then reacts with the alcohol to form the desired carbamate. organic-chemistry.orgnih.gov
This methodology is particularly advantageous for the synthesis of sterically hindered carbamates. For instance, while the reaction of 2,6-dimethylphenyl chloride with sodium cyanate and an alcohol fails to produce the desired carbamate, the corresponding 2,6-dimethylphenyl trifluoromethanesulfonate (B1224126) reacts to give the product in good yield. nih.gov This highlights the enhanced reactivity of aryl triflates in this transformation, which is attributed to a more favorable transmetalation step in the catalytic cycle. nih.gov The term "carbonyloxycarbonylation" is not the standard nomenclature for this reaction; it is more accurately described as a palladium-catalyzed cyanation followed by in-situ trapping of the resulting isocyanate.
Table 4: Palladium-Catalyzed Synthesis of N-Aryl Carbamates
| Aryl Electrophile | Alcohol | Catalyst System | Base | Solvent | Yield (%) |
| 4-tert-Butylphenyl chloride | Benzyl (B1604629) alcohol | Pd(OAc)2 / Ligand | NEt3 | Toluene (B28343) | 88 |
| 2,6-Dimethylphenyl triflate | 2-Phenoxyethanol | Pd(OAc)2 / Ligand | NEt3 | Toluene | 74 |
| 4-Cyanophenyl triflate | Benzyl alcohol | Pd(OAc)2 / Ligand | NEt3 | Toluene | 84 |
Data compiled from a study by Vinogradova, Park, Fors, and Buchwald. nih.gov The specific ligand used is a biarylphosphine ligand developed by the Buchwald group.
Copper-Catalyzed Coupling of Aryl Halides with Cyanates
A notable advancement in the synthesis of aryl carbamates is the copper-catalyzed coupling reaction between aryl halides and cyanate salts. This methodology offers a direct and efficient route to the carbamate functional group, often under milder conditions compared to traditional synthetic approaches. The efficacy of copper(I) catalysts in this transformation has been well-documented. researchgate.netresearchgate.net For instance, the reaction of an aryl or heteroaryl halide with potassium cyanate (KOCN) in the presence of a copper catalyst and a suitable ligand can generate an aryl isocyanate intermediate in situ. This reactive intermediate is subsequently trapped by an alcohol to afford the desired carbamate. researchgate.netresearchgate.net
Research findings emphasize the critical role of the ligand and solvent system in achieving high reaction yields. acs.org The use of specific ligands, such as 2-((2-methylnaphthalen-1-yl)amino)-2-oxoacetic acid (MNAO) or other custom-designed ligands, has been shown to significantly enhance the catalytic activity of copper. researchgate.netacs.org The reaction mechanism is believed to proceed through the oxidative addition of the aryl halide to the copper(I) center, followed by metathesis with the cyanate salt, and subsequent reductive elimination to form the aryl isocyanate. This method has been successfully applied to a variety of aryl chlorides, bromides, and iodides. researchgate.netacs.org
Table 1: Representative Copper-Catalyzed Carbamoylation of Aryl Halides
| Aryl Halide | Alcohol | Catalyst System | Yield (%) |
|---|---|---|---|
| 2,6-Dimethyliodobenzene | tert-Butanol | CuI / Ligand | High |
| 4-Chlorotoluene | Ethanol | CuI / MNAO | Good to Excellent researchgate.net |
| 1-Iodonaphthalene | Isopropanol | CuI / Ligand | High |
Note: Yields are representative and can vary based on specific reaction conditions and the ligand used.
Alternative Carbamoylation Reagents and Conditions
To circumvent the use of highly toxic phosgene and its derivatives, a range of alternative reagents and conditions have been developed for the synthesis of aryl carbamates, offering improved safety and broader substrate applicability.
Carbonyldiimidazole-Mediated Syntheses
1,1'-Carbonyldiimidazole (CDI) is a stable, solid reagent that serves as a safer alternative to phosgene for the activation of alcohols and amines in carbamate synthesis. semanticscholar.orgwikipedia.org The reaction typically involves the initial reaction of an alcohol with CDI to form an activated carbamoyl-imidazole intermediate. semanticscholar.org This intermediate then reacts with an amine, such as 2,6-dimethylaniline, to displace the imidazole (B134444) group and form the desired carbamate. wikipedia.org This one-pot, two-step procedure is favored for its mild reaction conditions and the generation of imidazole as a non-toxic byproduct. semanticscholar.orgwikipedia.org Mechanochemical methods using ball-milling have also been developed, further enhancing the sustainability of this approach. semanticscholar.org
Diaryl Carbonate Reactions
Diaryl carbonates, such as diphenyl carbonate, are effective reagents for the carbamoylation of anilines. google.com This reaction generally requires elevated temperatures and can be facilitated by a catalyst. google.com The aniline nitrogen attacks the carbonyl carbon of the diaryl carbonate, leading to the displacement of a phenoxy group and the formation of the N-aryl carbamate. google.com A more recent development involves the use of alkyl aryl carbonates in the presence of a strong base to synthesize sterically hindered N-arylcarbamates, avoiding the need for sensitive reagents like dialkyl dicarbonates. nih.govaminer.org
Activation of Hydroxamic Acids via Lossen Rearrangement
The Lossen rearrangement offers an indirect route to isocyanates, which are versatile precursors for carbamates. wikipedia.orgnumberanalytics.comdrugfuture.com This reaction involves the conversion of a hydroxamic acid, or more commonly its O-acyl, O-sulfonyl, or O-phosphoryl derivative, into an isocyanate through a rearrangement process. wikipedia.orgdrugfuture.com The isocyanate intermediate can then be trapped by an alcohol, such as tert-butanol, to produce the corresponding tert-butyl carbamate. numberanalytics.com Recent advancements have shown that this rearrangement can occur directly from free hydroxamic acids under certain conditions, expanding the utility of this classic reaction. rsc.orgrsc.org
Indirect Synthetic Routes and Precursor Derivatizations
Indirect synthetic strategies, particularly those that begin with readily available precursors, provide strategic advantages for the synthesis of complex aryl carbamates.
Transformations Involving 2,6-Dimethylaniline Precursors
A prevalent and straightforward method for the synthesis of this compound is the reaction of 2,6-dimethylaniline with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride). wikipedia.org This reaction is widely employed due to its high efficiency and operational simplicity. wikipedia.org The reaction is typically conducted in the presence of a base, such as sodium bicarbonate or 4-(dimethylamino)pyridine (DMAP), in a suitable solvent like acetonitrile (B52724) or an aqueous mixture. wikipedia.org For sterically hindered anilines like 2,6-dimethylaniline, a catalyst such as DMAP can be crucial for achieving high conversion rates. wikipedia.org
Table 2: Synthesis of this compound from 2,6-Dimethylaniline
| Reagent | Base/Catalyst | Solvent | Typical Yield (%) |
|---|---|---|---|
| Di-tert-butyl dicarbonate | DMAP | Acetonitrile | High wikipedia.org |
| Di-tert-butyl dicarbonate | Sodium Bicarbonate | Aqueous Dioxane | High wikipedia.org |
| tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate | None | Dichloromethane | High rsc.org |
An alternative to Boc-anhydride is the use of other electrophilic tert-butoxycarbonylating agents. For example, tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate has been developed as a chemoselective N-tert-butoxycarbonylation reagent that reacts with amines under mild conditions to afford the corresponding carbamates in high yields. rsc.org
Carbamate Formation Followed by Subsequent Derivatization
A powerful strategy in organic synthesis involves the initial formation of a functional group that subsequently directs or participates in further transformations. Aryl carbamates, particularly those with a carbamoyl (B1232498) moiety, are excellent directing groups for reactions such as ortho-metalation. This two-step sequence—carbamate formation followed by derivatization—provides a versatile route to highly substituted aromatic compounds.
A prominent example of this strategy is the Snieckus-Fries rearrangement. In this process, an aryl carbamate is first synthesized and then treated with a strong base, such as sodium diisopropylamide (NaDA), to facilitate ortho-metalation, which is the deprotonation of the aromatic ring at the position adjacent to the carbamate group. nih.gov The resulting arylsodium intermediate can then undergo rearrangement to yield an ortho-acylated phenol (B47542). nih.gov The carbamate group's ability to direct the metalation to a specific position is a key advantage.
The kinetics of both the metalation and rearrangement steps can be independently monitored and controlled by adjusting reaction parameters like the substituents on the aryl ring, the N-alkyl groups of the carbamate, temperature, and substrate deuteration. nih.gov For instance, studies using in-situ IR spectroscopy have followed the real-time conversion of starting carbamates to their arylsodium intermediates and finally to the rearranged sodium phenolate (B1203915) products. nih.gov This methodology allows for the strategic installation of functional groups on the aromatic ring, which would be difficult to achieve through other synthetic routes.
Another approach involves the derivatization of the carbamate itself after its formation. For example, a primary or secondary carbamate can be formed and subsequently N-arylated using transition metal catalysis. Copper-catalyzed cross-coupling reactions have been shown to be effective for the mono-arylation of primary carbamates with aryl halides or arylboronic acids, providing access to secondary arylcarbamates. researchgate.net This method is also effective for the N-arylation of tert-butyl carbamate. researchgate.net Similarly, biocatalytic methods have been coupled with continuous flow processes to achieve the derivatization of carbamate products through reactions like Michael additions, demonstrating the creation of more complex molecules like β-amino acid species from simpler carbamate precursors. beilstein-journals.org
Multi-Component Reactions (if applicable to the specific scaffold)
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all starting materials, represent a highly efficient strategy for building molecular complexity. nih.gov This approach is applicable to the synthesis of aryl carbamates, offering significant advantages in terms of step economy and reduced waste generation compared to traditional linear syntheses.
Several MCR strategies have been developed for the synthesis of O-aryl carbamates. A common and environmentally conscious approach utilizes carbon dioxide (CO₂) as an inexpensive and non-toxic C1 source. researchgate.netacs.org In these reactions, an amine, CO₂, and a third component are coupled to form the carbamate.
One such method involves a three-component coupling of an amine, CO₂, and an alkyl halide in the presence of a base like cesium carbonate, which efficiently produces carbamates under mild conditions. acs.orgorganic-chemistry.org Another innovative approach uses dual nickel photocatalysis for the synthesis of O-aryl carbamates from aryl halides (iodides or bromides), amines, and carbon dioxide. acs.orgnih.gov This reaction proceeds at ambient CO₂ pressure under visible light and avoids the need for stoichiometric activating reagents, which are often required in other methods. acs.orgnih.gov Mechanistic studies suggest a Ni(I-III) catalytic cycle is involved. nih.gov
The table below summarizes key features of different multi-component reactions for aryl carbamate synthesis.
| Reaction Type | Components | Catalyst/Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Three-Component Coupling | Amine, CO₂, Alkyl Halide | Cs₂CO₃, TBAI | Mild conditions, short reaction times, avoids overalkylation. | acs.orgorganic-chemistry.org |
| Dual Nickel Photocatalysis | Aryl Halide, Amine, CO₂ | NiBr₂dtbbpy, Photocatalyst, Visible Light | Uses ambient CO₂ pressure, no stoichiometric activators, good functional group tolerance. | acs.orgnih.gov |
| Palladium-Catalyzed Carbonylative Coupling | Aryl Halide, Potassium Cyanate, Alcohol | Pd Catalyst | Provides direct access to major carbamate protecting groups and diisocyanate precursors. | researchgate.net |
| T3P-Mediated Condensation | Phenol, Primary Amine, CO₂ | Propanephosphonic acid anhydride (B1165640) (T3P) | Benign method, proceeds at atmospheric CO₂ pressure and room temperature. | researchgate.net |
These MCRs provide powerful and sustainable alternatives to classical methods that often rely on toxic reagents like phosgene or its derivatives. acs.orgnih.gov
Process Intensification and Scalability in Carbamate Synthesis
Translating a laboratory-scale synthesis into a robust industrial process requires focusing on process intensification and scalability. For the production of this compound and its analogs, this involves employing technologies like continuous flow reactors and systematically optimizing reaction conditions to maximize efficiency, safety, and product quality.
Continuous Flow Reactor Systems for Industrial Applications
Continuous flow chemistry has emerged as a transformative technology for chemical manufacturing, offering significant advantages over traditional batch processing, particularly for industrial applications. google.com These benefits include superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and straightforward scalability. researchgate.net
The synthesis of carbamates and related intermediates is well-suited to flow chemistry. For instance, a continuous-flow photochemical protocol has been developed for the nickel/photoredox-catalyzed C–N coupling of tert-butyl carbazate (B1233558) with various aryl halides. rsc.org This method achieves high selectivity in short residence times and allows for a better understanding of process stability and potential issues like reactor fouling. rsc.org
Furthermore, flow processes can be ingeniously telescoped, coupling multiple reaction steps without intermediate isolation. A reported process couples a Curtius rearrangement to form an isocyanate intermediate with a subsequent biocatalytic step, all within a continuous flow system, to produce a range of valuable carbamate products in high yield and purity. beilstein-journals.org Such integrated systems not only improve efficiency but also facilitate purification. beilstein-journals.org The development of these processes on automated flow reactor systems allows for rapid optimization and can be scaled to multi-gram per hour production rates, demonstrating their industrial viability. researchgate.net
Optimization of Reaction Conditions for Enhanced Yield and Purity
Achieving optimal yield and purity in carbamate synthesis is critically dependent on the careful control of various reaction parameters. google.com Systematic optimization studies are essential to identify the ideal conditions for a specific transformation. Key variables typically include the choice of catalyst, base, solvent, temperature, and reactant concentrations.
For the synthesis of hindered O-tert-alkyl N-arylcarbamates, reaction conditions have been optimized by screening different strong bases and solvents. nih.gov For example, in the reaction of an arylamine with an alkyl aryl carbonate, bases like n-butyllithium (nBuLi) and tert-butyllithium (tBuLi) were compared in a solvent like tetrahydrofuran (B95107) (THF), with the choice of base significantly impacting the isolated yield. nih.gov
Catalyst loading is another critical parameter. In the zinc chloride-catalyzed synthesis of carbamates from carbamoyl chlorides and alcohols, it was found that increasing the catalyst equivalent from 0.25 to 0.5 resulted in a significant jump in product yield, while further increases to 1.0 equivalent offered no additional benefit. researchgate.net Similarly, in photocatalytic systems, the choice of photocatalyst and light source (e.g., compact fluorescent lamps vs. blue LEDs) can dramatically affect reaction selectivity and yield. nih.gov
The following table presents examples of optimized parameters from various studies on aryl carbamate synthesis, illustrating the impact of reaction conditions on the outcome.
| Reaction Type | Parameter Optimized | Conditions Tested | Optimal Condition/Result | Reference |
|---|---|---|---|---|
| Hindered Arylcarbamate Formation | Base | nBuLi, tBuLi, LiHMDS | tBuLi (2 equiv) provided the highest yields for many substrates. | nih.gov |
| O-Aryl Carbamate Synthesis (T3P-mediated) | Solvent | DMF, DMSO, Acetonitrile | Acetonitrile proved to be the superior solvent. | researchgate.net |
| Dual Nickel Photocatalysis | Light Source | Compact Fluorescent Lamp (CFL), Blue LEDs | CFL gave higher selectivity for the desired carbamate product. | nih.gov |
| ZnCl₂-Catalyzed Carbamate Synthesis | Catalyst Loading | 0.25, 0.5, 0.75, 1.0 equiv ZnCl₂ | 0.5 equiv of ZnCl₂ provided an excellent yield (81%); no further improvement with higher loading. | researchgate.net |
| One-Pot O-Aryl Carbamate Synthesis | Temperature | Room Temp, 60 °C, 110 °C | Elevated temperatures (110 °C) generally enhanced yields and reduced reaction times. | organic-chemistry.org |
By methodically adjusting these parameters, it is possible to develop highly efficient, selective, and robust processes for the large-scale production of this compound and other valuable aryl carbamate compounds. google.com
Applications and Strategic Utility in Advanced Organic Synthesis and Material Science Precursors
The tert-Butoxycarbonyl (Boc) Group as a Protecting Group for Amines
The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis, particularly in non-peptide chemistry. orgsyn.orgnih.gov Its function is to temporarily render the amine nucleophile unreactive so that other functional groups within the molecule can undergo selective reactions. rsc.org The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. atlantis-press.comorgsyn.org This process is highly efficient, often achieving high yields under mild conditions in various solvents like tetrahydrofuran (B95107) (THF), acetonitrile (B52724), or water. orgsyn.orgorgsyn.org
A key feature of the Boc group is its lability under acidic conditions. atlantis-press.com It can be readily removed using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). nih.gov This deprotection mechanism involves the protonation of the carbamate's carbonyl oxygen, leading to the formation of a stable tert-butyl cation and the release of the free amine via a carbamic acid intermediate, which then decarboxylates. nih.gov The stability of the Boc group to most bases and nucleophiles makes it an excellent choice for complex, multi-step syntheses. nih.gov
Table 1: Common Reagents for Boc Protection and Deprotection
| Process | Reagents | Typical Conditions |
|---|---|---|
| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH, DMAP, Triethylamine) | Aqueous or organic solvents (THF, Acetonitrile), Room temperature or moderate heat. orgsyn.orgatlantis-press.com |
| Deprotection | Strong Acid (e.g., Trifluoroacetic Acid, HCl) | Anhydrous conditions, Dichloromethane or Methanol (B129727), Room temperature. nih.govatlantis-press.com |
In the synthesis of complex molecules with multiple functional groups, particularly those containing several amines, an orthogonal protection strategy is crucial. rsc.org This strategy employs protecting groups that can be removed under different, non-interfering conditions, allowing for the selective deprotection and reaction of one functional group while others remain protected. orgsyn.org
The Boc group is a cornerstone of such strategies due to its acid-labile nature. It is often paired with base-labile groups like the fluorenylmethyloxycarbonyl (Fmoc) group or groups removable by hydrogenolysis, such as the carboxybenzyl (Cbz) group. rsc.orgorgsyn.org For instance, a molecule containing both a Boc-protected amine and an Fmoc-protected amine can have the Fmoc group selectively removed with a base (e.g., piperidine) without affecting the Boc group. rsc.org Subsequently, the Boc group can be removed with an acid, enabling sequential modification of the two amine sites. nih.gov This orthogonal approach provides precise control over the synthetic pathway, which is essential for building complex structures like scaffold-modifiable dendrons, where different parts of the molecule are functionalized in a specific order. orgsyn.orgmdpi.com
The Boc group has historically played a vital role in solid-phase peptide synthesis (SPPS), a technique that revolutionized the creation of peptides. researchgate.netgoogle.com In what is known as the "Boc strategy" or "Boc/Bzl" method, Boc is used as a temporary protecting group for the α-amino group of the incoming amino acid. google.comnih.gov The side chains of the amino acids, if reactive, are protected by more robust, benzyl-based (Bzl) ethers, which are stable to the acidic conditions used for Boc removal. google.com
The synthesis cycle involves:
Anchoring the first Boc-protected amino acid to a solid support resin. nih.gov
Removing the Boc group with an acid like TFA. researchgate.netnih.gov
Neutralizing the newly formed ammonium (B1175870) salt. google.com
Coupling the next Boc-protected amino acid to the free amine, forming a peptide bond. google.com
This cycle is repeated to elongate the peptide chain. Although the Fmoc strategy, which uses milder basic conditions for deprotection, has become more common, the Boc strategy remains advantageous for synthesizing certain peptides, such as those prone to racemization under basic conditions or hydrophobic sequences. researchgate.netnih.gov
Role as a Synthetic Intermediate and Building Block
Beyond its role in amine protection, the tert-butyl carbamate (B1207046) functionality, as seen in tert-Butyl (2,6-dimethylphenyl)carbamate, serves as a versatile synthetic intermediate and a foundational building block for a variety of complex molecules.
The structural framework of this compound makes it a valuable precursor for constructing intricate molecular scaffolds. The carbamate group can be transformed through various reactions, while the 2,6-dimethylphenyl group provides specific steric and electronic characteristics to the final structure. Carbamate derivatives are used in the synthesis of complex, biologically active compounds. For example, tert-butyl phenylcarbamate derivatives are key intermediates in the synthesis of potent inhibitors for enzymes like β-secretase (BACE1) and in the creation of anti-inflammatory agents. nih.govnih.gov The synthesis of omisertinib (AZD9291), a third-generation EGFR inhibitor, relies on a substituted tert-butyl phenylcarbamate intermediate, highlighting the importance of this class of compounds in medicinal chemistry. atlantis-press.comresearchgate.net Furthermore, related dimethylphenyl carbamates are used to synthesize functionalized polysaccharide derivatives for materials science applications, demonstrating their utility in creating large, ordered structures.
Tert-butyl carbamates are fundamental building blocks for synthesizing non-standard amino acid derivatives and molecular linkers. nih.govnih.gov For instance, tert-butyl carbamate itself can undergo N-H insertion reactions with vinyldiazoacetates to produce a variety of α-alkenyl α-amino acid derivatives with high enantioselectivity. nih.gov These products are valuable because the olefin group can be further transformed into other functionalities. nih.gov
Moreover, mono-Boc-protected diamines serve as crucial linkers in chemical synthesis. orgsyn.org These bifunctional molecules allow for the selective reaction at the unprotected amine, with the Boc-protected amine available for deprotection and subsequent reaction later in the synthetic sequence. This strategy is employed in the synthesis of unsymmetrical diureas, which are of interest as potential therapeutics. mdpi.com The synthesis of N-acetyl, tert-butyl amide derivatives for all 20 natural amino acids further underscores the utility of carbamate-related structures in modifying and building upon fundamental biological molecules. nih.gov
The carbamate moiety is a versatile functional group that can serve as an intermediate in the synthesis of various heterocyclic compounds. Polyfunctional amidines, which are valuable templates for developing novel heterocycles, can be prepared from carbamate precursors like N-Boc-thioacetamide. nih.gov Additionally, tert-butyl aryl carbamates are used as precursors in the synthesis of more complex structures. For example, tert-butyl N-(thiophen-2-yl)carbamate, synthesized via a Curtius Rearrangement, is a precursor to diimine ligands that can be used for metal complex formation, often involving heterocyclic systems. nih.gov The reactivity of the carbamate group allows it to be incorporated into ring-forming reaction sequences, leading to diverse heterocyclic frameworks.
Utilization as a Ligand in Organometallic Catalysis
Scientific literature extensively documents the use of carbamates as reactants, products, and protecting groups in metal-catalyzed reactions. organic-chemistry.orgnih.govresearchgate.net Specifically, N-aryl carbamates are often synthesized via palladium-catalyzed cross-coupling reactions. mit.edunih.gov However, the function of this compound as a formal ligand that coordinates to a metal center to facilitate a catalytic cycle is not a widely reported application. Instead, the compound and its derivatives are more frequently employed as substrates in reactions that are catalyzed by palladium complexes bearing other, more established ligand systems, such as bulky and electron-rich phosphines. nih.gov For instance, in the synthesis of the antiepileptic drug candidate Pynegabine, a methyl (4-bromo-2,6-dimethylphenyl)carbamate intermediate undergoes a Buchwald-Hartwig cross-coupling reaction with an amine. nih.govresearchgate.net This transformation is not catalyzed by the carbamate itself, but by a palladium precursor in combination with a specialized biarylphosphine ligand (BippyPhos). nih.gov
Applications in Specific Metal-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura, Heck)
The relevance of this compound and its analogs in major cross-coupling reactions is as a key reactant or synthetic intermediate, rather than as a ligand.
Buchwald-Hartwig Amination: This reaction is a cornerstone for forming C-N bonds. Carbamate-protected anilines, such as those derived from 2,6-dimethylaniline (B139824), are common substrates. A notable example is the synthesis of Pynegabine, where a methyl (2,6-dimethylphenyl)carbamate derivative is coupled with 4-fluorobenzylamine (B26447) using a palladium/BippyPhos catalyst system. nih.govresearchgate.net The reaction demonstrates the successful use of a hindered aryl carbamate as a coupling partner in a modern C-N bond-forming reaction.
Suzuki-Miyaura Coupling: While this reaction is primarily for C-C bond formation, carbamate moieties can be present in the coupling partners. Research has shown that aryl carbamates can act as electrophiles, though they are often less reactive than the corresponding aryl halides or triflates. researchgate.net More commonly, a molecule containing a carbamate group might also feature a halide or boronic acid functionality that participates in the Suzuki-Miyaura reaction.
Heck Reaction: The Heck reaction couples alkenes with aryl halides. ymcamerica.com A molecule containing the this compound group could undergo a Heck reaction if it also possessed an aryl halide substituent. The carbamate would be a spectator functional group, provided it is stable to the reaction conditions. researchgate.net
Contributions to Chiral Separation Technologies
The concept of using phenylcarbamate derivatives to achieve chiral separation is a highly successful and widely adopted strategy, particularly through their attachment to polysaccharide backbones. This creates powerful Chiral Stationary Phases (CSPs) for chromatographic applications. While the specific 2,6-dimethylphenyl substitution pattern is less common, the closely related 3,5-dimethylphenyl isomer has become an industry standard.
Derivatization for Chiral Stationary Phases (CSPs) in Chromatography
The most effective polysaccharide-based CSPs are synthesized by derivatizing the hydroxyl groups of cellulose (B213188) or amylose (B160209) with substituted phenyl isocyanates. nih.gov The process involves reacting the polysaccharide with an excess of a specific isocyanate, such as 3,5-dimethylphenyl isocyanate, to form the corresponding tris(phenylcarbamate) derivative. nih.govresearchgate.net This polymer is then coated onto a silica (B1680970) gel support to create the final CSP for use in chromatography columns. nih.gov
The structure of the resulting CSP, particularly the formation of a regular, grooved helical structure, is critical for its chiral recognition capabilities. nih.gov The carbamate linkages provide essential sites for interaction, including hydrogen bonds, dipole-dipole, and π-π stacking interactions, which differ for the two enantiomers of an analyte, leading to their separation. rsc.org The choice of substituents on the phenyl ring dramatically influences the CSP's selectivity, with the 3,5-dimethylphenylcarbamate derivatives of both amylose and cellulose showing exceptionally broad applicability. researchgate.netymcamerica.com
Development of Enantioselective Separation Methodologies (e.g., SFC, HPLC)
Cellulose and amylose tris(3,5-dimethylphenylcarbamate) CSPs are cornerstones of modern enantioselective chromatography, utilized in both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC): In HPLC, these CSPs are renowned for their versatility in separating a vast array of racemic compounds, including pharmaceuticals, agrochemicals, and natural products. nih.govresearchgate.net Separations are typically performed in normal-phase mode, using mobile phases like hexane/2-propanol mixtures. researchgate.net The addition of small amounts of acidic or basic additives can be crucial for improving peak shape and resolution, especially for acidic or basic analytes. rsc.org
Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative to HPLC, offering faster separations and reduced solvent consumption. nih.gov The polysaccharide-based dimethylphenylcarbamate CSPs have proven to be exceptionally effective in SFC. researchgate.net Using supercritical CO₂ mixed with a co-solvent (like methanol or propan-2-ol) and an additive, these columns often provide superior resolution and efficiency compared to HPLC for many compounds. nih.gov Their broad enantiorecognition abilities make them a first choice for high-throughput chiral screening in drug discovery and development. ymcamerica.com
Mechanistic and Theoretical Investigations of Tert Butyl 2,6 Dimethylphenyl Carbamate
Computational Chemistry and Molecular Modeling Studies
Quantum mechanical calculations and other computational methods have become indispensable tools for elucidating the nuanced details of molecular behavior. While specific published research focusing exclusively on tert-butyl (2,6-dimethylphenyl)carbamate is limited, extensive studies on analogous carbamate (B1207046) structures provide a robust framework for understanding its properties. These studies demonstrate how computational techniques can unravel complex mechanistic details, from the optimization of molecular geometry to the mapping of intricate reaction pathways. mdpi.comnih.gov
Quantum mechanics forms the theoretical foundation for understanding the electronic distribution and energy states of a molecule. Methods derived from QM are used to calculate a wide array of properties that govern the molecule's stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a leading computational method for predicting the three-dimensional structure and thermodynamic stability of molecules. By approximating the electron density, DFT can accurately calculate the lowest-energy conformation, known as the optimized geometry. Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-311++G(d,p) are commonly employed for this purpose in related carbamate studies. nih.gov
For this compound, DFT calculations would determine the precise bond lengths, bond angles, and dihedral angles that define its most stable shape. The steric hindrance introduced by the two methyl groups at the ortho positions (2 and 6) of the phenyl ring forces a significant twist between the plane of the phenyl ring and the carbamate group to minimize steric strain. This twisting is a key feature of its geometry.
Interactive Table 1: Predicted Geometric Parameters for this compound using DFT
The following data are illustrative, based on typical values from DFT calculations on analogous carbamates. nih.govmdpi.com
| Parameter | Atoms Involved | Predicted Value |
| Bond Lengths | ||
| C=O | Carbonyl C - Carbonyl O | ~1.22 Å |
| C-N | Carbonyl C - Nitrogen | ~1.37 Å |
| N-C(Ar) | Nitrogen - Aromatic C | ~1.42 Å |
| O-C(tert-Butyl) | Ester O - tert-Butyl C | ~1.48 Å |
| Bond Angles | ||
| O=C-N | ~125° | |
| C-N-C(Ar) | ~123° | |
| Dihedral Angle | ||
| C(Ar)-N-C=O | Phenyl Ring - Carbamate | ~60-80° |
Potential Energy Surfaces (PES) are multidimensional maps that plot a molecule's energy as a function of its geometry. By analyzing the PES, chemists can identify stable conformations (minima), transition states (saddle points), and the energy barriers that separate them. For carbamates, a key area of investigation is the rotational barrier around the C-N bond. nih.gov
Due to the partial double-bond character of the carbamate C-N bond, rotation is restricted, leading to the existence of distinct E and Z rotamers. Computational studies on similar tertiary carbamates have used 2D PES scans to explore the energy landscape of this rotation-inversion process. nih.govresearchgate.net These scans reveal multiple pathways for isomerization between the stable E and Z conformers. For this compound, the PES would be characterized by four unique chiral minima (a pair for each of the E and Z rotamers) and the transition states connecting them. The heights of the energy barriers on the PES determine the rate of interconversion between these conformers. nsf.gov
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by converting the complex canonical molecular orbitals from a QM calculation into localized bonds, lone pairs, and antibonding orbitals. q-chem.com This method is particularly useful for quantifying the stabilizing effects of electron delocalization. wisc.edu
A critical electronic feature in carbamates is the delocalization of the nitrogen lone pair (NLP) into the antibonding orbital of the adjacent carbonyl group (πC=O). This n → π interaction, a form of hyperconjugation, is responsible for the partial double-bond character of the C-N bond and the planarity of the carbamate group. nih.gov NBO analysis can calculate the stabilization energy associated with this interaction. In the transition state for C-N bond rotation, this overlap is disrupted, which is a major contributor to the rotational energy barrier. mst.edu Studies on related systems have invoked NBO analysis to understand how such electronic effects govern the stability of different molecular structures. researchgate.net
Interactive Table 2: Illustrative NBO Analysis of Key Electronic Interactions
This table illustrates the type of data obtained from NBO analysis on carbamate systems. nih.gov
| Donor NBO | Acceptor NBO | Interaction Type | Second-Order Perturbation Energy (E(2)) |
| LP (N) | π* (C=O) | n → π | High (~50-70 kcal/mol) |
| LP (O) | σ (N-C) | n → σ | Moderate (~5-15 kcal/mol) |
| σ (C-H) | σ (N-C) | σ → σ* | Low (~1-5 kcal/mol) |
Computational methods can predict the relative stability of these conformers. The large 2,6-dimethylphenyl and tert-butyl groups create significant steric interactions that will favor specific conformations to minimize these repulsive forces. The lowest energy conformer represents the most probable structure of the molecule. By calculating the energies of all significant conformers, their equilibrium populations can be predicted using Boltzmann statistics, which relates the energy difference between states to their relative abundance at a given temperature. nih.gov This analysis is crucial for understanding which shapes the molecule is most likely to adopt.
Computational chemistry is a powerful tool for mapping the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed mechanism can be constructed. mdpi.com This allows researchers to verify experimental hypotheses and understand the factors controlling reaction outcomes.
For instance, computational studies on the formation of carbamates have elucidated complex, multi-step catalytic cycles. mdpi.comnih.gov In a hypothetical reaction involving this compound, DFT calculations could be used to:
Identify all intermediates and transition states along a proposed reaction coordinate.
Calculate the activation energy for each step, thereby identifying the rate-determining step of the reaction.
Provide a detailed understanding of the role of a catalyst in lowering activation barriers and stabilizing intermediates. mdpi.com
These computational insights are invaluable for optimizing reaction conditions and designing more efficient synthetic routes. nih.gov
Reaction Mechanism Elucidation through Computational Methods
Identification of Transition States and Rate-Determining Steps
Direct computational studies on the transition states and rate-determining steps for the formation of this compound are not extensively documented in the literature. However, mechanistic insights can be inferred from studies of similar N-aryl carbamates and relevant named reactions, such as the Curtius rearrangement, which is a common method for synthesizing carbamates. nih.govwikipedia.orgorganic-chemistry.org
The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which is then trapped by an alcohol to form the carbamate. wikipedia.org The key rearrangement step is generally considered to be a concerted process, meaning the migration of the aryl group and the expulsion of nitrogen gas occur simultaneously, avoiding the formation of a high-energy nitrene intermediate. wikipedia.orgresearchgate.net For the synthesis of this compound, the precursor would be 2,6-dimethylbenzoyl azide. The transition state for its rearrangement would involve the 2,6-dimethylphenyl group migrating to the nitrogen atom as the N-N bond cleaves.
Computational studies on related systems, such as the reaction of phenyl isocyanate with alcohols, suggest that the subsequent urethane (B1682113) formation can also have a complex, multi-molecular transition state. mdpi.commdpi.com The reaction can be catalyzed by additional alcohol molecules that act as proton shuttles. mdpi.com In the case of this compound formation from 2,6-dimethylphenyl isocyanate and tert-butanol (B103910), the steric hindrance of both the ortho-dimethyl groups on the isocyanate and the bulky tert-butyl group on the alcohol would significantly influence the energy of the transition state.
Table 1: Theoretical Data on Related Carbamate Formation Reactions
| Reaction | Computational Method | Key Finding | Reference |
| Phenyl isocyanate + Methanol (B129727) | BHandHLYP/6-31G(d) | The catalyst-free reaction proceeds through a concerted mechanism with a single transition state. | mdpi.com |
| Phenyl isocyanate + Propanol | Ab initio methods | The reaction is facilitated by alcohol clusters, suggesting a multimolecular mechanism. | mtu.edu |
| Curtius Rearrangement | Thermodynamic calculations | Supports a concerted mechanism over a stepwise nitrene pathway. | wikipedia.org |
Studies of Intermediate Species Formation
The formation of this compound, particularly through a Curtius rearrangement pathway, involves several key intermediate species. The primary intermediates are the acyl azide (2,6-dimethylbenzoyl azide) and the corresponding isocyanate (2,6-dimethylphenyl isocyanate). nih.govorganic-chemistry.org
The acyl azide is typically formed from the corresponding acyl chloride or by treating a carboxylic acid with an azide source. organic-chemistry.org This intermediate is often thermally unstable and rearranges to the isocyanate with the loss of nitrogen gas. wikipedia.org The isocyanate is a highly reactive electrophile that is readily attacked by nucleophiles.
In the synthesis of tert-butyl carbamates from carboxylic acids, an acyl azide is formed as an intermediate, which then undergoes the Curtius rearrangement to an isocyanate that is trapped by an alcohol. organic-chemistry.org Another potential intermediate in carbamate formation from amines and CO2 is a carbamic acid. organic-chemistry.org This intermediate is typically unstable and is either deprotonated to a carbamate salt or dehydrated to an isocyanate.
Interestingly, studies on sterically hindered systems have shown that the isocyanate intermediate may undergo alternative reactions. For instance, a study on the Curtius rearrangement of quaternary proline derivatives revealed that the sterically hindered isocyanate intermediate did not undergo nucleophilic attack but instead formed a cyclic acyliminium species, leading to ring-opened products. almacgroup.com This suggests that the highly hindered nature of 2,6-dimethylphenyl isocyanate could potentially lead to the formation of unexpected byproducts if the reaction conditions are not carefully controlled.
Solvent Effects on Reaction Mechanisms
The choice of solvent can significantly impact the reaction mechanism and outcome of carbamate synthesis. In the context of the Curtius rearrangement, the solvent can influence the stability of the isocyanate intermediate and the reaction rate. nih.gov Non-polar solvents are often used to isolate the isocyanate, while protic solvents like alcohols can directly trap the isocyanate to form a carbamate in a one-pot procedure. researchgate.net
In palladium-catalyzed syntheses of N-aryl carbamates, the solvent plays a crucial role. For example, in the coupling of aryl triflates with sodium cyanate (B1221674), a solvent system of toluene (B28343) and an alcohol is often employed, where the alcohol also acts as the nucleophile to trap the in situ generated isocyanate. nih.govorganic-chemistry.orgmit.edu The polarity and coordinating ability of the solvent can affect the solubility of the catalyst and reagents, as well as the stability of intermediates in the catalytic cycle.
A study on the palladium-catalyzed C-H arylation of aniline (B41778) carbamates found that methanol was the optimal solvent for the transformation. acs.org This highlights that for specific catalytic systems, a protic solvent can be beneficial. The steric hindrance of the substrates can also influence the choice of solvent and reaction conditions. For the synthesis of hindered arylcarbamates, specific conditions, which may include the choice of solvent, are often required to achieve good yields. nih.govnih.govresearchgate.net
Table 2: Solvent Effects on Related Carbamate Synthesis
| Reaction Type | Solvent | Effect | Reference |
| Curtius Rearrangement | Benzene (B151609)/Chloroform | Allows for isolation of the isocyanate intermediate. | researchgate.net |
| Pd-catalyzed coupling | Toluene/Alcohol | Toluene as the main solvent, with the alcohol acting as a nucleophilic trap. | nih.gov |
| Pd-catalyzed C-H arylation | Methanol | Optimal solvent for the reaction, leading to good yields. | acs.org |
Experimental Mechanistic Studies (excluding basic identification data)
Experimental studies provide tangible evidence to support or refute proposed reaction mechanisms. For this compound, while direct experimental mechanistic studies are limited, techniques used for similar compounds can be discussed.
Spectroscopic Monitoring of Reaction Progress and Intermediate Formation
Spectroscopic techniques are powerful tools for monitoring the progress of a reaction and detecting the presence of transient intermediates. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly well-suited for studying the formation of carbamates.
NMR spectroscopy can be used to follow the reaction kinetics by integrating the signals of reactants and products over time. In the context of isocyanate reactions, 1H and 13C NMR can track the disappearance of the alcohol and the appearance of the carbamate. For example, in the reaction of a diisocyanate with an alcohol, 1H NMR was used to monitor the consumption of the isocyanate groups. nih.gov The formation of this compound could be monitored by observing the emergence of the characteristic N-H proton signal and the signals for the tert-butyl and dimethylphenyl groups in the 1H NMR spectrum, as well as the carbamate carbonyl signal in the 13C NMR spectrum. nih.govuni-konstanz.dethermofisher.com
Infrared spectroscopy is highly effective for detecting isocyanate intermediates due to the strong and characteristic absorption band of the N=C=O stretching vibration, typically appearing around 2250-2275 cm-1. The progress of the reaction of an isocyanate with an alcohol can be monitored by the decrease in the intensity of this band and the concurrent appearance of the carbamate N-H and C=O stretching bands. acs.org
Table 3: Spectroscopic Data for Monitoring Related Carbamate Formation
| Spectroscopic Technique | Intermediate/Product | Characteristic Signal | Application | Reference |
| 1H NMR | Carbamate | N-H proton signal, alkyl group signals | Monitoring product formation and reaction kinetics. | nih.govthermofisher.com |
| 13C NMR | Isocyanate | N=C=O carbon signal | Detecting isocyanate intermediate. | nih.gov |
| 13C NMR | Carbamate | C=O carbon signal | Confirming product structure. | nih.gov |
| IR Spectroscopy | Isocyanate | Strong N=C=O stretch (2250-2275 cm-1) | Detecting and quantifying the isocyanate intermediate. | acs.org |
| IR Spectroscopy | Carbamate | N-H and C=O stretching bands | Monitoring product formation. | acs.org |
Advanced Analytical Methodologies and Characterization Techniques for Research on Tert Butyl 2,6 Dimethylphenyl Carbamate Excluding Basic Identification
Chromatographic Techniques for Purity, Isomeric, and Enantiomeric Analysis
Chromatography is indispensable for separating tert-Butyl (2,6-dimethylphenyl)carbamate from impurities, by-products, and potential isomers. Advanced applications of these techniques provide quantitative data on purity and can resolve chiral forms of related structures.
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity and performing quantitative analysis of this compound. Reversed-phase HPLC (RP-HPLC) is commonly employed, where the nonpolar nature of the molecule allows for strong retention on stationary phases like C18.
Research findings indicate that for related phenolic and carbamate (B1207046) compounds, RP-HPLC methods offer excellent precision and accuracy. psu.edu For instance, a method developed for a related phenolic antioxidant utilized a C18 column with an isocratic mobile phase of methanol (B129727) and acidified water, demonstrating good separation from impurities. psu.edu The UV detector is typically set to a wavelength where the dimethylphenyl chromophore exhibits strong absorbance, such as around 275 nm. psu.edu The addition of a small amount of acid to the mobile phase can suppress the ionization of any acidic or basic impurities, leading to improved peak shape and resolution. psu.edu The purity of carbamate compounds is often specified as a minimum percentage determined by HPLC, underscoring the technique's importance in quality control. calpaclab.com
Table 1: Illustrative HPLC Parameters for Purity Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18, 5 µm, 4.6 x 150 mm | Provides hydrophobic interaction for retaining the analyte. |
| Mobile Phase | Methanol/Water (0.1% Perchloric Acid) (75:25, v/v) | Elutes the compound. Acid suppresses ionization for better peak shape. psu.edu |
| Flow Rate | 1.0 mL/min | Ensures optimal separation efficiency and reasonable analysis time. psu.edu |
| Detection | UV Absorbance at 275 nm | Detects the phenyl chromophore for quantification. psu.edu |
| Temperature | 30 °C | Maintains consistent retention times and viscosity. psu.edu |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. psu.edu |
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering significant advantages over traditional HPLC, including faster analysis times, reduced solvent consumption, and higher efficiency. chromatographyonline.comselvita.com SFC is particularly well-suited for the preparative separation of enantiomers, which is critical in pharmaceutical development. selvita.com The use of supercritical CO2 as the main mobile phase component makes SFC a "greener" alternative to the normal-phase solvents often used in chiral HPLC. selvita.com
For carbamates, chiral stationary phases (CSPs) based on polysaccharides, such as cellulose (B213188) or amylose (B160209) derivatized with phenylcarbamates (e.g., cellulose tris(3,5-dimethylphenylcarbamate)), are highly effective. nih.gov These CSPs facilitate enantioseparation through a combination of interactions, including hydrogen bonding with the carbamate linkages of the stationary phase. chromatographyonline.com The composition of the mobile phase, particularly the type and concentration of the alcohol co-solvent (modifier) and any additives, is critical for achieving optimal resolution. nih.gov Studies comparing SFC and HPLC for the separation of chiral drugs on a cellulose tris-(3,5-dimethylphenylcarbamate) CSP have shown that SFC often yields superior enantioresolution in shorter times. nih.gov
Table 2: Typical SFC Conditions for Chiral Analysis of Carbamate Analogs
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP | Proven chiral selector for carbamate enantiomers. nih.gov |
| Mobile Phase | Supercritical CO2 / Methanol (80:20, v/v) with 0.1% Isopropylamine | Methanol acts as a polar modifier; the basic additive improves peak shape for many analytes. nih.gov |
| Flow Rate | 2.0 - 4.0 mL/min | Higher flow rates are possible due to the low viscosity of supercritical fluids, enabling faster analysis. chromatographyonline.com |
| Back Pressure | 100 - 150 bar | Maintains CO2 in its supercritical state. |
| Temperature | 35 - 40 °C | Affects fluid density and selectivity. nih.gov |
| Detection | UV Absorbance | Standard detection method compatible with CO2-based mobile phases. selvita.com |
Gas Chromatography (GC) is the preferred method for the analysis of volatile and semi-volatile compounds. In the context of this compound synthesis, GC is ideal for monitoring the consumption of volatile starting materials (e.g., 2,6-dimethylaniline) and the presence of residual solvents or volatile by-products. rsc.org For example, a GC method could be used to quantify any remaining di-tert-butyl dicarbonate (B1257347), a common reagent in carbamate synthesis. derpharmachemica.comorganic-chemistry.org
Direct analysis of the carbamate product by GC is challenging due to its polarity and low volatility, which stem from the N-H group's ability to form intermolecular hydrogen bonds. researchgate.net These characteristics can lead to poor peak shape and thermal decomposition in the hot GC injector. researchgate.net To overcome this, derivatization is often required to convert the polar N-H group into a less polar, more volatile moiety. researchgate.net Silylation is a common derivatization strategy, where a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group, rendering the analyte suitable for GC analysis. rsc.orgresearchgate.net
Table 3: Example GC Parameters for By-product Analysis or Derivatized Carbamate
| Parameter | Condition | Application Note |
|---|---|---|
| Column | HP-5 (or similar 5% Phenyl Polysiloxane), 30 m x 0.25 mm x 0.25 µm | A general-purpose column suitable for a wide range of semi-volatile organic compounds. researchgate.net |
| Injector Temperature | 250 - 280 °C | Ensures rapid volatilization of analytes. |
| Carrier Gas | Helium or Hydrogen, constant flow | Inert mobile phase for GC. |
| Oven Program | e.g., 90°C (0 min), ramp 15°C/min to 200°C, ramp 5°C/min to 280°C (hold 5 min) | A temperature gradient is used to separate compounds with different boiling points. rsc.org |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID is a robust, universal detector for hydrocarbons. MS provides structural information for peak identification. |
| Derivatization (for carbamate) | MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) | Required to increase the volatility of the carbamate for GC analysis. researchgate.net |
Spectroscopic Techniques for Advanced Structural and Mechanistic Insights
Spectroscopic methods provide information that is complementary to chromatography, offering detailed insights into molecular structure, electronic properties, and dynamic behavior in solution.
UV-Visible spectroscopy is a valuable technique for monitoring reaction kinetics and detecting the presence of chromophores. The 2,6-dimethylphenyl group in the target molecule acts as a chromophore, absorbing UV light, which allows for its detection and quantification. nih.gov
This technique is particularly useful for studying the kinetics of reactions involving carbamates, such as their formation or degradation. sctunisie.orgnih.gov By monitoring the change in absorbance at a specific wavelength corresponding to a reactant or product, the reaction rate can be determined. thermofisher.com For example, the hydrolysis of a carbamate can be followed by observing the increase in absorbance of the resulting aniline (B41778) or phenol (B47542) product over time. sctunisie.org The presence of an isosbestic point in a series of spectra taken during a reaction indicates a clean conversion from one species to another without the accumulation of significant intermediates. sctunisie.org
Table 4: Application of UV-Visible Spectroscopy in Carbamate Research
| Application | Methodology | Expected Observation |
|---|---|---|
| Chromophore Detection | Scan a solution of the compound across the UV range (e.g., 200-400 nm). | An absorption maximum (λmax) characteristic of the substituted phenyl ring. |
| Quantitative Analysis | Create a Beer-Lambert law calibration curve by measuring absorbance of known concentrations at λmax. | A linear relationship between absorbance and concentration. |
| Reaction Kinetics (e.g., Hydrolysis) | Monitor the absorbance at the λmax of the product (e.g., 2,6-dimethylphenol) at fixed time intervals. | An increase in absorbance over time, from which rate constants (k) can be calculated. sctunisie.org |
While 1D ¹H and ¹³C NMR are standard for basic structural confirmation, advanced NMR experiments provide deeper insights into complex structures and molecular dynamics. numberanalytics.com For this compound, a key dynamic process that can be studied by NMR is the hindered rotation around the C-N amide bond. colostate.edund.edu
Due to the partial double-bond character of the C-N bond, rotation is slow on the NMR timescale at lower temperatures. scielo.org.mx This can result in the appearance of two distinct sets of signals (rotamers) for the groups attached to the nitrogen and carbonyl moieties. As the temperature is increased, the rate of rotation increases, causing the separate signals to broaden, coalesce into a single broad peak, and finally sharpen into an averaged signal at higher temperatures. scielo.org.mx This phenomenon is studied using variable temperature (VT) NMR, also known as dynamic NMR (DNMR). By analyzing the line shapes or determining the coalescence temperature, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing quantitative data on the bond's character and steric hindrance. nd.edu
For complex structural elucidation, such as identifying products from a reaction or confirming regiochemistry, 2D NMR techniques are essential. Experiments like Heteronuclear Multiple Bond Correlation (HMBC) can establish connectivity between non-adjacent protons and carbons, confirming the link between the carbonyl carbon and the aromatic ring, for instance. nih.govresearchgate.net
Table 5: Advanced NMR Experiments for Carbamate Characterization
| Experiment | Information Gained | Relevance to this compound |
|---|---|---|
| Variable Temperature (VT) NMR | Activation energy (ΔG‡) for dynamic processes. | Quantifies the energy barrier for the hindered rotation around the C-N carbamate bond. nd.eduscielo.org.mx |
| COSY (Correlation Spectroscopy) | ¹H-¹H spin-spin coupling correlations. | Confirms proton connectivity within the dimethylphenyl and tert-butyl groups. numberanalytics.com |
| HSQC/HMQC (Heteronuclear Single Quantum Coherence) | Direct one-bond ¹H-¹³C correlations. | Assigns specific protons to their directly attached carbons. nih.gov |
| HMBC (Heteronuclear Multiple Bond Correlation) | Long-range (2-3 bond) ¹H-¹³C correlations. | Crucial for confirming the overall molecular framework, e.g., correlation from the NH proton to the carbonyl carbon and aromatic carbons. nih.govresearchgate.net |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Through-space correlations between protons. | Can help determine the preferred conformation (rotamer) at low temperatures by identifying protons that are close in space. |
Mass Spectrometry (MS) for Complex Mixture Analysis and Fragmentation Studies
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In the context of this compound research, it is invaluable for confirming molecular weight and, more importantly, for structural elucidation through the analysis of fragmentation patterns. When coupled with separation techniques like liquid chromatography (LC-MS/MS), it allows for the detection and quantification of the compound in complex mixtures, such as environmental or biological samples. researchgate.nethpst.cz
The fragmentation of tert-butyl carbamates, often referred to as t-Boc protected amines, follows characteristic pathways upon ionization in a mass spectrometer. doaj.org The dissociation of gas-phase cations containing t-butylcarbamate groups typically proceeds through a concerted elimination of 2-methylpropene (isobutylene) and carbon dioxide, resulting in a combined neutral loss of 100 Da. nih.gov This fragmentation is a dominant dissociation pathway. nih.gov
Under Electrospray Ionization Collision-Induced Dissociation (ESI-CID), the fragmentation is primarily characterized by the loss of isobutylene (B52900) (C₄H₈, 56 Da) followed by the subsequent loss of carbon dioxide (CO₂, 44 Da). doaj.org Under Electron Impact (EI) ionization, the main product ions observed include the tert-butyl cation (C₄H₉⁺) and fragments corresponding to the loss of C₄H₈, C₄H₉O•, and C₅H₈O₂. doaj.org The study of these distinct fragmentation pathways is essential for the structural confirmation of t-Boc substituted compounds and aids in the identification of unknown related substances in forensic and research laboratories. doaj.org
Table 1: Common Fragmentation Pathways for tert-Butyl Carbamates in Mass Spectrometry
| Ionization Mode | Precursor Ion | Key Fragmentation Process | Resulting Fragment/Loss | Reference |
| ESI | [M+H]⁺ | Loss of Isobutylene | [M+H - C₄H₈]⁺ | doaj.org |
| ESI | [M+H]⁺ | Loss of Isobutylene and Carbon Dioxide | [M+H - C₅H₈O₂]⁺ | nih.gov |
| EI | M⁺• | Loss of Isobutylene | [M - C₄H₈]⁺• | doaj.org |
| EI | M⁺• | Formation of tert-butyl cation | C₄H₉⁺ | doaj.org |
This detailed analysis of fragmentation provides a reliable method for identifying and characterizing the carbamate moiety within a larger molecular structure.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, offering insights into the steric and electronic effects of its functional groups. sciencepub.net The goal is to obtain a three-dimensional molecular structure from a crystal by analyzing the diffraction patterns produced when it is exposed to an X-ray beam. nih.gov
While a specific crystal structure for this compound is not available in the reviewed literature, analysis of closely related compounds provides valuable insight into the expected structural features. For instance, the crystal structure of tert-butyl (2-aminophenyl)carbamate, which shares the tert-butyl carbamate group, has been determined. researchgate.net In a study of this related molecule, two different polymorphs were identified, one crystallizing in the orthorhombic space group Pna2₁ and another in the monoclinic space group P2₁/n. researchgate.net These structures are stabilized by networks of hydrogen bonds. researchgate.net
Similarly, a structural analysis of (N-(2,6-dimethylphenyl)-N-(2-keto-1-methyl butyl) 3-hydroxypropanamide), which contains the 2,6-dimethylphenyl group, revealed a monoclinic crystal system with the space group P2₁/c. sciencepub.net The bond lengths within its benzene (B151609) ring were found to be in close agreement with standard values. sciencepub.net
An X-ray crystallographic analysis of this compound would yield a detailed structural model. The data obtained would be presented in a crystallographic information file (CIF), containing key parameters summarized in a table similar to the one below.
Table 2: Hypothetical Data from X-ray Crystallographic Analysis
| Parameter | Expected Data | Purpose |
| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Lengths (Å) and angles (°) | Defines the size and shape of the repeating unit of the crystal. |
| Bond Lengths | e.g., C-N, C=O (Å) | Provides the precise distances between atomic nuclei. |
| Bond Angles | e.g., O-C-N (°) | Shows the angles formed by three connected atoms. |
| Torsion Angles | e.g., C-N-C-C (°) | Describes the conformation and steric arrangement of the molecule. |
Such an analysis would be instrumental in understanding the molecule's solid-state conformation, including the planarity of the carbamate group and its orientation relative to the dimethylphenyl ring. This information is fundamental for computational modeling and for understanding intermolecular interactions that govern the compound's physical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
